Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16(4)14-7-5-6-11(8-14)9-15-10-14/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCKBMTRAPVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CCCC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and the appropriate bicyclic amine. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, reaction control, and purification. Safety measures are also implemented to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Azabicyclo Carbamates
Key Observations :
- Ring Size and Strain : The [3.3.1] system (9-membered) offers conformational rigidity compared to smaller systems like [4.1.0] (7-membered) or [3.1.0] (6-membered), which exhibit higher strain .
Pharmacological and Functional Comparison
Key Observations :
- Receptor Selectivity : The target compound’s N-methyl and tert-butyl groups may reduce σ₂ affinity compared to phenylcarbamate analogs .
- Bioactivity Modulation : Substituents like benzoyloxy (e.g., in ) introduce steric bulk that enhances analgesic activity, suggesting the target compound’s tert-butyl group could similarly influence bioactivity .
Physical Properties
Biological Activity
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 242.35 g/mol
- CAS Number : 2470436-95-2
The compound features a carbamate functional group, which is known for its reactivity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity and disrupt various biochemical pathways, potentially leading to antimicrobial or antitumor effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.
Antitumor Activity
The compound's structural characteristics may also confer antitumor properties. Similar bicyclic compounds have been evaluated for their anticancer activity, showing promising results in inhibiting tumor growth in various cancer models . The exact mechanisms remain to be fully elucidated, but the ability to interfere with cellular processes suggests a viable path for further investigation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate | Structure | Potential antimicrobial and antitumor effects |
| N-methyl-N-nitrosourea | Structure | Known for inducing tumorigenesis; used in cancer research |
| 3-Azabicyclo[3.3.1]nonane derivatives | Varies | Exhibited varying degrees of biological activity in preclinical studies |
Study 1: Antimicrobial Efficacy
A study conducted on carbamate derivatives demonstrated significant inhibition against Gram-negative bacteria, with IC50 values indicating effective concentrations for therapeutic applications . While specific results for this compound were not included, the trends observed in similar compounds suggest potential efficacy.
Study 2: Antitumor Potential
Research investigating the antitumor properties of bicyclic compounds found that modifications in the structure significantly impacted their effectiveness against various cancer cell lines . The findings indicated that structural features such as the presence of a carbamate group could enhance cytotoxicity.
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 100°C in sealed tubes for cyclization).
- Solvent selection (e.g., DMF for polar aprotic conditions).
- Purification via column chromatography or recrystallization .
Basic: How is X-ray crystallography applied to resolve the compound’s structure?
Methodological Answer:
X-ray crystallography employs programs like SHELXL for refinement and ORTEP-3 for visualization:
- Data Collection : High-resolution diffraction data (≤1.0 Å) collected at synchrotron facilities.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and torsional angles are analyzed to validate the bicyclic geometry .
- Validation : The R-factor (≤0.05) and residual electron density maps confirm structural accuracy. Example: The 3-azabicyclo[3.3.1]nonane ring puckering is quantified using Cremer-Pople coordinates .
Table 1 : Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.042 |
| Puckering amplitude (Å) | 0.89 |
Advanced: How does stereochemistry at the 1R and 5S positions influence reactivity and biological activity?
Methodological Answer:
The (1R,5S) configuration governs:
- Conformational rigidity : Restricts ring puckering, enhancing binding affinity to enzymatic targets (e.g., proteases or GPCRs) .
- Steric effects : The tert-butyl group’s orientation affects nucleophilic attack sites. For instance, axial vs. equatorial positioning alters SN2 reaction rates.
- Biological specificity : Enantiomers show differential activity in receptor assays. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (>98%) .
Advanced: How can researchers resolve data contradictions in ring-puckering analysis?
Methodological Answer:
Contradictions arise from:
- Dynamic puckering : Low-energy pseudorotation modes detected via variable-temperature NMR or MD simulations.
- Crystallographic vs. computational data : Use Cremer-Pople coordinates to compare experimental (X-ray) and DFT-optimized puckering parameters. Discrepancies >0.2 Å suggest lattice packing effects .
- Statistical validation : Apply Hamilton R-factor ratios to assess significance of alternative puckering models .
Comparative Analysis: How does this compound differ from related 3-azabicyclo derivatives?
Table 2 : Structural and Functional Comparison
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| tert-butyl N-(3-azabicyclo[3.1.0]hexyl)carbamate | Smaller ring (6-membered) | Lower thermal stability |
| 6,6-difluoro-3-azabicyclo[3.3.1]nonane | Fluorine substitution | Enhanced metabolic resistance |
| tert-butyl N-methylcarbamate derivative | No bicyclic scaffold | Reduced conformational restraint |
Advanced: What methodologies assess its stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (>200°C for tert-butyl derivatives).
- pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC. Degradation peaks indicate hydrolysis of the carbamate group under acidic/basic conditions .
- Oxidative Stability : Exposure to H₂O₂ or ROS-generating systems; LC-MS identifies oxidation byproducts (e.g., N-oxide formation) .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms bicyclic structure (e.g., δ 1.4 ppm for tert-butyl protons; δ 50–60 ppm for carbamate carbonyl).
- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C).
- HRMS : Exact mass matches theoretical [M+H]+ (e.g., m/z 389.5 for C₂₁H₃₁N₃O₄) .
Advanced: How is computational modeling used to predict its pharmacokinetics?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes; predict metabolic sites (e.g., tert-butyl demethylation).
- MD Simulations (GROMACS) : Assess membrane permeability via logP calculations (estimated 2.1–2.5).
- ADMET Prediction (SwissADME) : Forecast oral bioavailability (>70% due to moderate polarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
